Cas no 81467-89-2 (4-4-(propan-2-yl)phenylbut-3-en-2-one)

4-4-(Propan-2-yl)phenylbut-3-en-2-one is an organic compound featuring a conjugated enone system linked to a substituted phenyl group. Its structure combines a butenone moiety with an isopropylphenyl substituent, making it a valuable intermediate in synthetic organic chemistry. The α,β-unsaturated ketone functionality allows for diverse reactivity, including Michael additions and nucleophilic conjugate additions, while the aromatic group enhances stability and influences electronic properties. This compound is particularly useful in the synthesis of fine chemicals, pharmaceuticals, and advanced materials due to its versatile reactivity and structural modularity. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
4-4-(propan-2-yl)phenylbut-3-en-2-one structure
81467-89-2 structure
Product name:4-4-(propan-2-yl)phenylbut-3-en-2-one
CAS No:81467-89-2
MF:C13H16O
MW:188.266
CID:4199773
PubChem ID:11819816

4-4-(propan-2-yl)phenylbut-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-[4-(1-methylethyl)phenyl]-, (E)-
    • (E)-4-(4-propan-2-ylphenyl)but-3-en-2-one
    • 4-(4-Isopropylphenyl)but-3-en-2-one
    • 4-4-(propan-2-yl)phenylbut-3-en-2-one
    • EN300-1857321
    • 4-[4-(propan-2-yl)phenyl]but-3-en-2-one
    • 74389-78-9
    • DTXSID80473738
    • SCHEMBL8545869
    • CS-0274624
    • (E)-4-(4-isopropylphenyl)but-3-en-2-one
    • DTXCID70424552
    • CHEMBL106777
    • 81467-89-2
    • QCCJVOCKOHDATB-SNAWJCMRSA-N
    • E-4-(p-isopropylphenyl)-3-butene-2-one
    • SCHEMBL8545871
    • Inchi: InChI=1S/C13H16O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3/b5-4+
    • InChI Key: QCCJVOCKOHDATB-SNAWJCMRSA-N
    • SMILES: CC(C)C1=CC=C(/C=C/C(=O)C)C=C1

Computed Properties

  • Exact Mass: 188.120115130Da
  • Monoisotopic Mass: 188.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.2

4-4-(propan-2-yl)phenylbut-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857321-0.5g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
0.5g
$260.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345294-100mg
(3E)-4-[4-(1-Methylethyl)phenyl]-3-buten-2-one
81467-89-2 98%
100mg
¥23436.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345294-1g
(3E)-4-[4-(1-Methylethyl)phenyl]-3-buten-2-one
81467-89-2 98%
1g
¥24728.00 2024-07-28
Enamine
EN300-1857321-5.0g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
5g
$3065.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345294-250mg
(3E)-4-[4-(1-Methylethyl)phenyl]-3-buten-2-one
81467-89-2 98%
250mg
¥20995.00 2024-07-28
Enamine
EN300-1857321-0.25g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
0.25g
$249.0 2023-09-18
Enamine
EN300-1857321-10.0g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
10g
$4545.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345294-500mg
(3E)-4-[4-(1-Methylethyl)phenyl]-3-buten-2-one
81467-89-2 98%
500mg
¥25552.00 2024-07-28
Enamine
EN300-1857321-2.5g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
2.5g
$529.0 2023-09-18
Enamine
EN300-1857321-10g
4-[4-(propan-2-yl)phenyl]but-3-en-2-one
81467-89-2
10g
$1163.0 2023-09-18

Additional information on 4-4-(propan-2-yl)phenylbut-3-en-2-one

Chemical Profile of 4-4-(propan-2-yl)phenylbut-3-en-2-one (CAS No. 81467-89-2)

4-4-(propan-2-yl)phenylbut-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 81467-89-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of phenylbutenone derivatives, which are known for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a conjugated system involving a butenone moiety and a propyl-substituted phenyl ring, contribute to its unique chemical properties and reactivity.

The molecular structure of 4-4-(propan-2-yl)phenylbut-3-en-2-one consists of a central butenone unit (C₄H₄O) connected to a phenyl ring that is further substituted with a propyl group at the para position. This arrangement creates a system with potential electronic delocalization, which can influence its spectroscopic behavior and interaction with biological targets. The compound’s solubility profile, typically moderate in organic solvents such as ethanol and dichloromethane, makes it amenable to various synthetic and analytical techniques.

In recent years, there has been growing interest in phenylbutenone derivatives due to their reported pharmacological effects. Specifically, compounds within this class have been investigated for their potential roles in modulating inflammatory pathways, pain perception, and even as intermediates in the synthesis of more complex pharmacologically active molecules. The propyl substitution on the phenyl ring is particularly noteworthy, as it can influence the compound’s metabolic stability and bioavailability when tested in vivo.

One of the most compelling aspects of studying 4-4-(propan-2-yl)phenylbut-3-en-2-one is its synthetic versatility. The butenone core serves as a versatile handle for further functionalization through reactions such as Michael additions, aldol condensations, and oxidation processes. These reactions are fundamental in medicinal chemistry for constructing more intricate molecular frameworks. Additionally, the presence of the propyl group allows for possible derivatization into other pharmacologically relevant structures, making this compound a valuable scaffold for drug discovery efforts.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 4-4-(propan-2-yl)phenylbut-3-en-2-one suggest that it may interact with various protein targets due to its aromatic and heteroaromatic character. These interactions could potentially lead to effects on enzyme activity or receptor binding, which are critical parameters in drug design. Furthermore, the compound’s ability to undergo metabolic transformations provides insights into its potential pharmacokinetic behavior.

The synthesis of 4-4-(propan-2-yl)phenylbut-3-en-2-one can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. A common approach involves the Friedel-Crafts alkylation of phenol derivatives followed by condensation reactions with appropriate carbonyl compounds. Alternatively, cross-coupling reactions such as Suzuki-Miyaura couplings could be employed to construct the phenyl-butene core efficiently. These synthetic strategies highlight the compound’s adaptability within modern chemical synthesis methodologies.

In conclusion, 4-4-(propan-2-yl)phenylbut-3-en-2-one (CAS No. 81467-89-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its structural features, synthetic accessibility, and predicted biological activity make it an attractive candidate for further investigation. As research in medicinal chemistry continues to evolve, compounds like this will play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.

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